molecular formula C16H18F4N2O4 B494564 Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate CAS No. 497061-02-6

Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate

Cat. No. B494564
CAS RN: 497061-02-6
M. Wt: 378.32g/mol
InChI Key: UMYYEWVINKUWGM-UHFFFAOYSA-N
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Description

Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate is a chemical compound . It is an organic fluorinated building block . The molecular formula of this compound is C16H18F4N2O4 .


Molecular Structure Analysis

The molecular structure of Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate is complex, with multiple functional groups. It includes a tetrafluoroethoxy group, a phenyl group, a carbonyl group, and a piperazinecarboxylate group .


Physical And Chemical Properties Analysis

Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate has several physical and chemical properties, including its boiling point, melting point, and density . Its molecular weight is 378.32 .

Scientific Research Applications

Synthesis and Evaluation in Drug Design

One notable application of Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate in scientific research is in the synthesis and evaluation of ligands for D2-like receptors, which are crucial in the development of antipsychotic agents. This research explores the contributions of pharmacophoric groups like 4'-fluorobutyrophenones and 3-methyl-7-azaindoles towards the potency and selectivity of synthesized agents at D2-like receptors. It highlights the role of arylalkyl substituents in improving the binding affinity, selectivity, and potency of these agents, demonstrating the complex interplay between molecular structure and receptor interaction (Sikazwe et al., 2009).

Therapeutic Potential in Anticancer Research

Another critical application is found in the development of novel anticancer agents. The compound's framework is being investigated for its potential in treating cancer, showcasing its versatility in medicinal chemistry. Studies have outlined the discovery and development of novel series of compounds that demonstrate cytotoxic properties, often more potent than contemporary anticancer drugs. These compounds exhibit tumor-selective toxicity and modulate multi-drug resistance, highlighting their potential as antineoplastic drug candidates. The modes of action include apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and effects on mitochondrial functions. This research underscores the significant therapeutic potential of such compounds in anticancer treatments (Hossain et al., 2020).

Piperazine Derivatives in Drug Discovery

Piperazine derivatives, a category to which Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate belongs, are widely utilized in therapeutic drug design due to their versatility and efficacy across various pharmacological profiles. These compounds are integral to the design of drugs targeting CNS disorders, cancer, and infectious diseases, among others. Slight modifications in the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, providing a flexible tool for drug discovery. This versatility underscores the broad potential of piperazine as a scaffold in medicinal chemistry, prompting further exploration and development (Rathi et al., 2016).

Future Directions

The future directions for the study and application of Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate are not clear from the available information. Given its complex structure and the presence of multiple functional groups, it could be of interest in various areas of chemical research and synthesis .

properties

IUPAC Name

ethyl 4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F4N2O4/c1-2-25-15(24)22-8-6-21(7-9-22)13(23)11-4-3-5-12(10-11)26-16(19,20)14(17)18/h3-5,10,14H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYYEWVINKUWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate

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